1-Bromo-7-methylisoquinoline
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Overview
Description
1-Bromo-7-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 1-Bromo-7-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 7-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes or catalytic bromination techniques. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents .
Chemical Reactions Analysis
1-Bromo-7-methylisoquinoline undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base like potassium carbonate can yield the corresponding amino derivative .
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Oxidation Reactions: : The methyl group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically requires acidic conditions and elevated temperatures .
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Reduction Reactions: : The compound can be reduced to 7-methylisoquinoline by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions .
Scientific Research Applications
1-Bromo-7-methylisoquinoline has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
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Biology: : The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules .
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Medicine: : Research into this compound and its derivatives has shown potential in developing new therapeutic agents for treating various diseases, including cancer and neurological disorders .
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Industry: : The compound is utilized in the production of specialty chemicals and materials, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 1-Bromo-7-methylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoquinoline ring system play crucial roles in binding to these targets, thereby modulating their activity. For example, the compound may inhibit enzyme activity by forming a covalent bond with the active site or by blocking substrate access .
Comparison with Similar Compounds
1-Bromo-7-methylisoquinoline can be compared with other similar compounds, such as:
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7-Bromo-1-methylisoquinoline: : This compound has the bromine atom and the methyl group positioned differently on the isoquinoline ring, leading to variations in reactivity and biological activity .
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1-Methylisoquinoline: : Lacking the bromine atom, this compound exhibits different chemical properties and reactivity patterns compared to this compound .
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7-Methylisoquinoline: : This compound lacks the bromine atom, resulting in distinct chemical behavior and applications .
Properties
Molecular Formula |
C10H8BrN |
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Molecular Weight |
222.08 g/mol |
IUPAC Name |
1-bromo-7-methylisoquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3 |
InChI Key |
HKWBLZVGTIIZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN=C2Br |
Origin of Product |
United States |
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